3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile
Overview
Description
3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 3-position, a fluorophenylmethyl group at the 5-position, and a nitrile group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a versatile method for the synthesis of various substituted pyridines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism would depend on the structure-activity relationship and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5: This compound shares a similar pyridine structure but with different substituents.
2-Fluoro-4-Methylpyridine: Another pyridine derivative with a fluorine atom and a methyl group.
Uniqueness
3-Bromo-5-(4-fluorobenzyl)-2-pyridinecarbonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H8BrFN2 |
---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
3-bromo-5-[(4-fluorophenyl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8BrFN2/c14-12-6-10(8-17-13(12)7-16)5-9-1-3-11(15)4-2-9/h1-4,6,8H,5H2 |
InChI Key |
FRUQWKBSDINUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C#N)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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